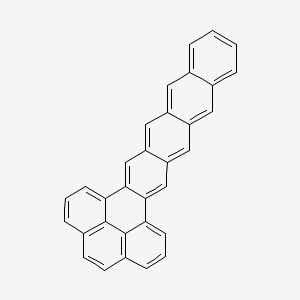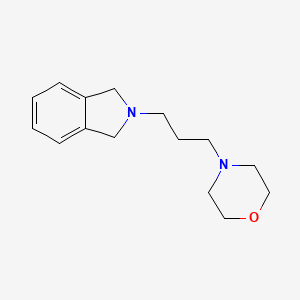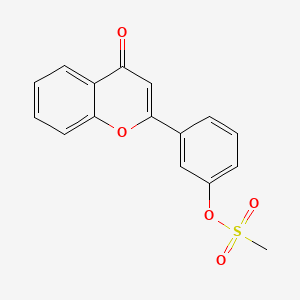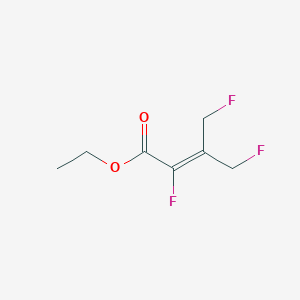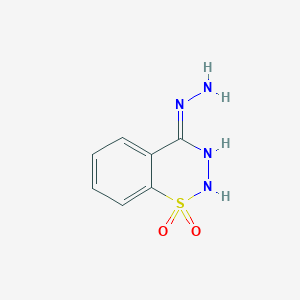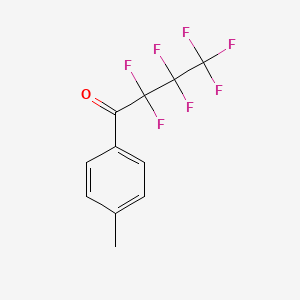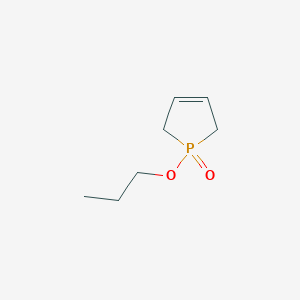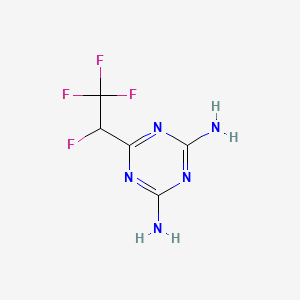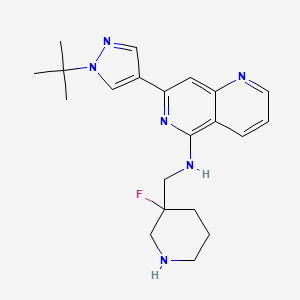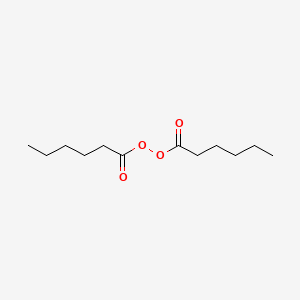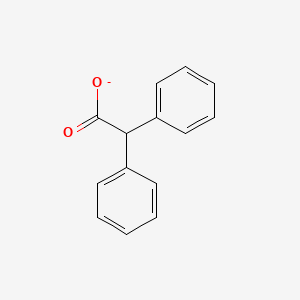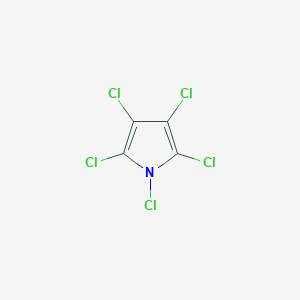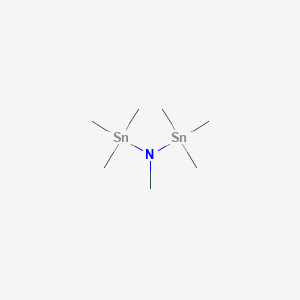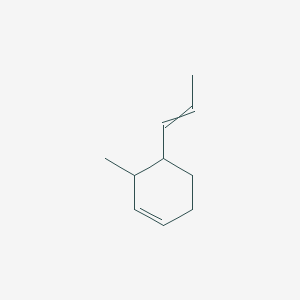
3-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Limonene can be synthesized through the cyclization of geranyl pyrophosphate, a natural precursor in the biosynthesis of terpenes . The reaction typically involves the use of acid catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrially, limonene is primarily extracted from citrus fruit peels through steam distillation or cold-press extraction methods. The peels are subjected to mechanical pressing or steam to release the essential oils, which are then collected and purified .
化学反应分析
Types of Reactions
Limonene undergoes various chemical reactions, including:
Oxidation: Limonene can be oxidized to produce compounds such as carveol, carvone, and limonene oxide.
Reduction: Hydrogenation of limonene yields p-menthane.
Substitution: Halogenation reactions can introduce halogen atoms into the limonene structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Carveol, carvone, limonene oxide.
p-Menthane.Substitution: Halogenated limonene derivatives.
科学研究应用
Limonene has a wide range of applications in scientific research:
Chemistry: Used as a chiral starting material for the synthesis of various compounds.
Biology: Studied for its potential anti-cancer properties and its ability to modulate enzyme activity.
Medicine: Investigated for its anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of cleaning agents, solvents, and as a natural insect repellent.
作用机制
Limonene exerts its effects through various molecular targets and pathways:
Enzyme Modulation: Limonene can inhibit or activate enzymes involved in metabolic pathways.
Cell Signaling: It can modulate signaling pathways related to inflammation and oxidative stress.
Antioxidant Activity: Limonene scavenges free radicals, reducing oxidative damage in cells.
相似化合物的比较
Similar Compounds
α-Pinene: Another monoterpene with a similar structure but different odor and properties.
β-Pinene: Similar to α-pinene but with a different arrangement of atoms.
Myrcene: A monoterpene with a different structure but similar applications in fragrance and flavor.
Uniqueness
Limonene is unique due to its pleasant lemon-like odor and its widespread occurrence in citrus oils. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in both research and industry .
属性
CAS 编号 |
1611-25-2 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
3-methyl-4-prop-1-enylcyclohexene |
InChI |
InChI=1S/C10H16/c1-3-6-10-8-5-4-7-9(10)2/h3-4,6-7,9-10H,5,8H2,1-2H3 |
InChI 键 |
JQFOHGSWUIXZTN-UHFFFAOYSA-N |
规范 SMILES |
CC=CC1CCC=CC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


